An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 1,7-Naphthyridin-8-amine
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 1,7-Naphthyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Among these, 1,7-Naphthyridin-8-amine serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. A comprehensive understanding of its chemical properties and a robust methodology for its structural confirmation are paramount for its effective utilization in drug discovery and development. This guide provides a detailed overview of the key chemical characteristics of 1,7-Naphthyridin-8-amine and outlines the primary analytical techniques employed for its unambiguous structure elucidation.
Chemical and Physical Properties
1,7-Naphthyridin-8-amine is a solid at room temperature with a melting point in the range of 167-170 °C.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 17965-82-1 | [2] |
| Molecular Formula | C₈H₇N₃ | [2] |
| Molecular Weight | 145.16 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 167-170 °C | [2] |
Synthesis of 1,7-Naphthyridin-8-amine
While various methods exist for the synthesis of the broader naphthyridine family, a specific and reliable protocol for 1,7-Naphthyridin-8-amine is crucial for its accessibility in research. One potential synthetic route is adapted from the synthesis of its isomer, 6-amino-1,7-naphthyridine. This would typically involve the construction of the bicyclic naphthyridine core followed by the introduction of the amino group at the C-8 position.
A common strategy for constructing the 1,7-naphthyridine ring system involves the Friedländer annulation, which is the condensation of an ortho-amino-aldehyde or ketone with a compound containing a reactive α-methylene group. For 1,7-naphthyridin-8-amine, a plausible approach would involve a precursor such as 2-aminonicotinaldehyde.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 1,7-Naphthyridin-8-amine.
Structure Elucidation: A Multi-technique Approach
The definitive confirmation of the structure of 1,7-Naphthyridin-8-amine relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, and together they form a self-validating system for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. For 1,7-Naphthyridin-8-amine, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule.
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Aromatic Protons: The protons on the naphthyridine core are expected to appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings and the nitrogen atoms. The specific chemical shifts and coupling constants (J-values) will be characteristic of the substitution pattern on the 1,7-naphthyridine ring system.
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Amine Protons: The protons of the primary amine group (-NH₂) will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration. Deuterium exchange (addition of D₂O) can be used to confirm the assignment of the -NH₂ protons, as they will be replaced by deuterium, causing the signal to disappear from the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
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Aromatic Carbons: The eight carbon atoms of the naphthyridine ring will give rise to distinct signals in the aromatic region of the ¹³C NMR spectrum. The chemical shifts will be influenced by the nitrogen atoms and the amino substituent.
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Quaternary Carbons: Carbons that are part of the ring fusion and those directly attached to nitrogen atoms will appear as quaternary carbons with distinct chemical shifts.
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Caption: Workflow for NMR-based structure elucidation of 1,7-Naphthyridin-8-amine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
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Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass of the molecular ion, which allows for the confirmation of the elemental formula (C₈H₇N₃). The presence of an odd number of nitrogen atoms in the molecule will result in an odd nominal molecular weight, a principle known as the "nitrogen rule".
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Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information. The energetic molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragments can help to confirm the connectivity of the atoms within the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
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N-H Stretching: As a primary amine, 1,7-Naphthyridin-8-amine will exhibit two characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
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C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic naphthyridine ring system will appear in the region of 1450-1650 cm⁻¹.
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C-N Stretching: The C-N stretching vibration of the aromatic amine will be observed in the 1250-1350 cm⁻¹ region.
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N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected in the 1590-1650 cm⁻¹ region.
Summary of Expected Spectroscopic Data:
| Spectroscopic Technique | Key Expected Features for 1,7-Naphthyridin-8-amine |
| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), broad singlet for NH₂ protons (variable shift). |
| ¹³C NMR | Signals for eight distinct aromatic carbons. |
| Mass Spectrometry (HRMS) | Accurate mass corresponding to the molecular formula C₈H₇N₃. |
| Infrared (IR) Spectroscopy | Two N-H stretches (~3300-3500 cm⁻¹), aromatic C=N/C=C stretches (~1450-1650 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), N-H bend (~1590-1650 cm⁻¹). |
Conclusion
The structural integrity and purity of 1,7-Naphthyridin-8-amine are fundamental to its successful application as a precursor in medicinal chemistry and drug development. The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and comprehensive analytical workflow for its unambiguous characterization. This guide serves as a foundational resource for researchers, providing the necessary framework for the synthesis and rigorous structural elucidation of this important heterocyclic building block.
References
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PubChem. 1,7-naphthyridin-8-amine. [Link]
